7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine
CAS No.:
Cat. No.: VC15983866
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine -](/images/structure/VC15983866.png)
Specification
Molecular Formula | C8H6ClNO |
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Molecular Weight | 167.59 g/mol |
IUPAC Name | 7-chloro-3-methylidenefuro[2,3-c]pyridine |
Standard InChI | InChI=1S/C8H6ClNO/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-3H,1,4H2 |
Standard InChI Key | VZDPLYIZRAKBDY-UHFFFAOYSA-N |
Canonical SMILES | C=C1COC2=C1C=CN=C2Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 7-chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine, reflecting its fused bicyclic structure. The numbering system places the chlorine substituent at position 7 of the pyridine ring, while the methylene group resides at position 3 of the partially saturated furan ring . The molecular formula confirms the presence of one chlorine atom, one oxygen atom, and one nitrogen atom within the fused system.
Structural Characterization
The compound’s structure combines a pyridine ring fused to a 2,3-dihydrofuran moiety, with a methylene group () bridging positions 2 and 3 of the dihydrofuran component. This arrangement creates a rigid bicyclic framework that influences its electronic and steric properties. X-ray crystallography data for analogous compounds, such as 6,7-dihydrofuro[3,4-c]pyridines, reveal planar aromatic pyridine rings and puckered dihydrofuran segments .
Table 1: Key Identifiers of 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine
Property | Value | Source |
---|---|---|
CAS Number | 174469-14-8 | |
Molecular Formula | ||
Molecular Weight | 167.59 g/mol | |
IUPAC Name | 7-chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine |
Synthesis and Reaction Pathways
Cyclization Strategies
Recent advances in fused heterocycle synthesis provide insights into potential routes for constructing the furopyridine core. A 2025 study demonstrated that N-homopropargylic β-enaminones undergo iodine-mediated cyclization to yield dihydrofuropyridines . While this method specifically produced 6,7-dihydrofuro[3,4-c]pyridines, analogous strategies could be adapted for synthesizing 7-chloro-3-methylene derivatives. Key steps include:
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Iodonium Ion Formation: Reaction of β-enaminones with molecular iodine generates iodonium intermediates.
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Nucleophilic Attack: The alkyne moiety attacks the iodonium ion, forming a vinyl cation.
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Cyclization: Trapping the cation with a ketone functionality induces ring closure .
Functionalization of Precursors
Alternative routes may involve modifying preformed dihydrofuropyridine derivatives. For example, (7-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol (CAS 174469-04-6) could serve as a precursor . Dehydration of the methanol group via acid catalysis or Mitsunobu conditions might introduce the methylene moiety, yielding the target compound.
Table 2: Hypothetical Synthesis Pathway
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Cyclization of β-enaminones | , CsCO, DCM, reflux |
2 | Chlorination | POCl, DMAP, 80°C |
3 | Dehydration | , Δ |
Physicochemical Properties
Experimental data for this compound remain limited, but computational and analogous studies offer approximations:
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Solubility: Likely low aqueous solubility due to aromatic and nonpolar regions.
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Stability: The conjugated system may confer resistance to oxidation, though the methylene group could pose susceptibility to electrophilic attack.
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Spectroscopic Features:
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